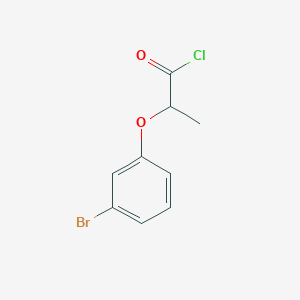
2-(3-Bromophenoxy)propanoyl chloride
Overview
Description
2-(3-Bromophenoxy)propanoyl chloride is a chemical compound with the molecular formula C9H8BrClO21. It has a molecular weight of 263.51 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-(3-Bromophenoxy)propanoyl chloride. However, it’s available for purchase from various chemical suppliers for research purposes21.Molecular Structure Analysis
The molecular structure of 2-(3-Bromophenoxy)propanoyl chloride consists of a propanoyl group (a three-carbon chain ending with a carbonyl group) attached to a bromophenoxy group (a phenyl ring with a bromine atom and an oxygen atom) via the carbonyl carbon1.
Chemical Reactions Analysis
Specific chemical reactions involving 2-(3-Bromophenoxy)propanoyl chloride are not readily available in the literature. However, as an acyl chloride, it’s likely to be highly reactive, particularly with nucleophiles and bases.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Bromophenoxy)propanoyl chloride are not fully detailed in the available resources. However, its molecular weight is 263.51 g/mol1.Scientific Research Applications
-
Chemical Synthesis : This compound can be used as a building block in the synthesis of other complex molecules. It contains a reactive acyl chloride group, which can react with a variety of nucleophiles in organic synthesis .
-
Proteomics Research : The compound is mentioned as a product for proteomics research . Proteomics is the large-scale study of proteins, and this compound could be used in the synthesis of peptides or proteins .
-
Biochemical Research : As an organic compound, it could be used in biochemical research, possibly as a reagent in biochemical reactions .
-
Pharmaceutical Research : Given its structural features, this compound could potentially be used in the development of new drugs or therapeutic agents .
-
Material Science : Organic compounds like this one can be used in the development of new materials, such as polymers .
-
Analytical Chemistry : It could be used as a standard or reagent in analytical chemistry for the detection and quantification of other substances .
-
Chemical Synthesis : This compound can be used as a building block in the synthesis of other complex molecules. It contains a reactive acyl chloride group, which can react with a variety of nucleophiles in organic synthesis .
-
Proteomics Research : The compound is mentioned as a product for proteomics research . Proteomics is the large-scale study of proteins, and this compound could be used in the synthesis of peptides or proteins .
-
Biochemical Research : As an organic compound, it could be used in biochemical research, possibly as a reagent in biochemical reactions .
-
Pharmaceutical Research : Given its structural features, this compound could potentially be used in the development of new drugs or therapeutic agents .
-
Material Science : Organic compounds like this one can be used in the development of new materials, such as polymers .
-
Analytical Chemistry : It could be used as a standard or reagent in analytical chemistry for the detection and quantification of other substances .
Safety And Hazards
Specific safety and hazard information for 2-(3-Bromophenoxy)propanoyl chloride is not readily available. However, as with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The future directions of research involving 2-(3-Bromophenoxy)propanoyl chloride are not specified in the available literature. However, it’s available for purchase for proteomics research2, suggesting it may have applications in this field.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.
properties
IUPAC Name |
2-(3-bromophenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQURBTMGIIUNQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenoxy)propanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



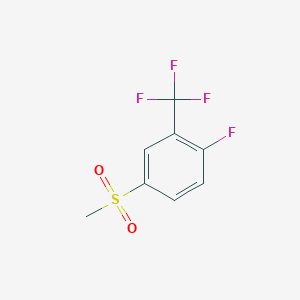
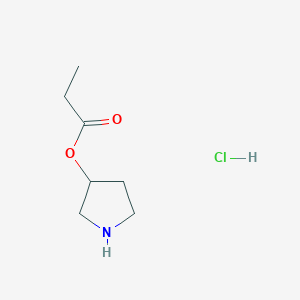
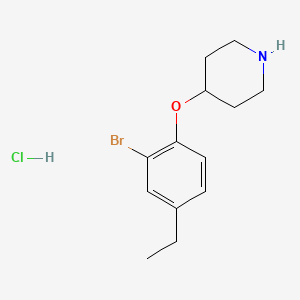
![4-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1440764.png)
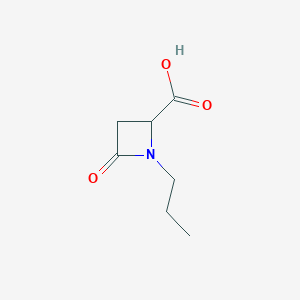
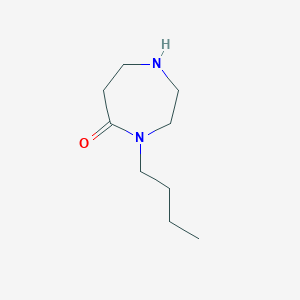
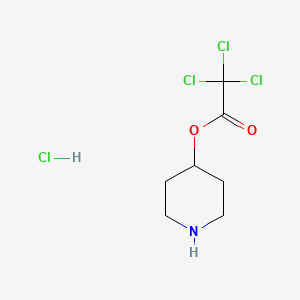
![4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1440768.png)
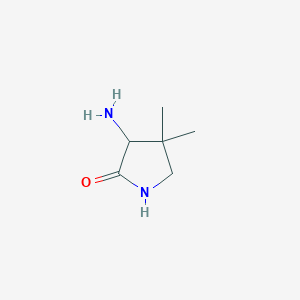
![3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440771.png)
![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1440773.png)
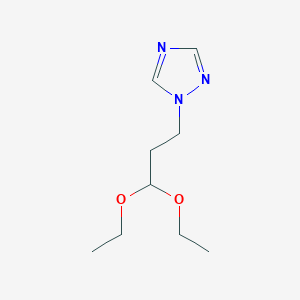
![3-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440778.png)
![3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440779.png)